Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate typically involves the reaction of thiophene derivatives with chloroacetyl chloride and ethyl chloroformate. The process begins with the formation of 2-chloroacetamido thiophene, which is then esterified with ethyl chloroformate to yield the final product. The reaction is usually carried out under controlled conditions, such as low temperatures and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products include substituted thiophene derivatives.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include dihydrothiophenes.
Hydrolysis: Products include the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate: Similar structure with a methoxyphenyl group, offering different electronic properties.
Ethyl 2-(2-chloroacetamido)-5-phenylthiophene-3-carboxylate: Contains a phenyl group, which can influence its reactivity and biological activity.
Ethyl 2-(2-chloroacetamido)-4-(2-methylpropyl)thiophene-3-carboxylate: Features an isobutyl group, affecting its steric and electronic properties.
Uniqueness
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties. The presence of the chloroacetamido group allows for versatile chemical modifications, while the thiophene ring provides a stable and electron-rich framework for various applications .
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-2-14-9(13)6-3-4-15-8(6)11-7(12)5-10/h3-4H,2,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUIZUGNNHSTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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